molecular formula C19H28N2O2S2 B2980539 1-(3-(Morpholinomethyl)-1,4-thiazepan-4-yl)-3-(phenylthio)propan-1-one CAS No. 1421481-30-2

1-(3-(Morpholinomethyl)-1,4-thiazepan-4-yl)-3-(phenylthio)propan-1-one

Cat. No. B2980539
CAS RN: 1421481-30-2
M. Wt: 380.57
InChI Key: KNFGUXCOQBWDKM-UHFFFAOYSA-N
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Description

1-(3-(Morpholinomethyl)-1,4-thiazepan-4-yl)-3-(phenylthio)propan-1-one is a chemical compound that belongs to the class of thiazepanes. It has emerged as a potential candidate for drug development due to its promising pharmacological properties.

Scientific Research Applications

Synthesis and Chemical Applications

Generation of Structurally Diverse Compounds : Research has demonstrated the utility of related chemical structures in generating a diverse library of compounds through various alkylation and ring closure reactions. For instance, derivatives of similar ketonic Mannich bases have been used as starting materials to produce a variety of chemical entities, including dithiocarbamates, thioethers, and several heterocyclic compounds through reactions with S-alkylated dithiocarbamic acid salts, aryl mercaptans, and suitable bifunctional nucleophiles (Roman, 2013).

Development of Photoinitiators for UV-Curable Coatings : Compounds with morpholine moieties have been explored as components of copolymeric systems for use as photoinitiators in UV-curable pigmented coatings. These systems exhibit synergistic effects of activity and are relevant for developing advanced materials with specific light absorption and curing properties (Angiolini et al., 1997).

Biomedical Applications

Antibacterial and DNA Cleavage Properties : Derivatives similar to "1-(3-(Morpholinomethyl)-1,4-thiazepan-4-yl)-3-(phenylthio)propan-1-one" have been synthesized and evaluated for their antibacterial activity and DNA cleavage potential. These studies provide insights into the development of novel antimicrobial agents and contribute to the medicinal field by identifying compounds with moderate inhibition against specific bacterial strains (Mali et al., 2019).

Antitumor Activity : Research into tertiary aminoalkanol hydrochlorides, related to the queried compound, has shown promise for antitumor activity. These studies seek to identify new biologically active compounds that could contribute to cancer treatment (Isakhanyan et al., 2016).

properties

IUPAC Name

1-[3-(morpholin-4-ylmethyl)-1,4-thiazepan-4-yl]-3-phenylsulfanylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O2S2/c22-19(7-14-25-18-5-2-1-3-6-18)21-8-4-13-24-16-17(21)15-20-9-11-23-12-10-20/h1-3,5-6,17H,4,7-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNFGUXCOQBWDKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(CSC1)CN2CCOCC2)C(=O)CCSC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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